molecular formula C6H13NO B13053355 (1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine

Cat. No.: B13053355
M. Wt: 115.17 g/mol
InChI Key: JCIAQQOICXUMNX-ZBHICJROSA-N
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Description

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine is a chiral amine featuring a tetrahydrofuran (THF) ring substituted at the 3-position with an ethylamine group. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol for the free base and 151.63 g/mol for its hydrochloride salt (C₆H₁₃NO·HCl) . The compound is utilized in pharmaceutical synthesis and as a building block in asymmetric catalysis due to its stereochemical rigidity and polar functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and ethanamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.

    Catalysts and Reagents: Catalysts and reagents such as acids or bases may be used to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced purification techniques ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the THF Ring

(a) 2,2,2-Trifluoro-1-(Tetrahydrofuran-3-YL)ethan-1-amine Hydrochloride

  • Molecular Formula: C₆H₁₁ClF₃NO
  • Molecular Weight : 205.61 g/mol
  • Key Difference : Substitution of the ethylamine hydrogen atoms with trifluoromethyl groups.
  • Impact : The electron-withdrawing trifluoro group increases acidity (pKa reduction) and lipophilicity, enhancing membrane permeability compared to the parent compound .

(b) 1-(2,3-Dihydro-1-Benzofuran-3-YL)ethan-1-amine Hydrochloride

  • Molecular Formula: C₁₀H₁₃NO·HCl
  • Molecular Weight : 225.64 g/mol
  • Key Difference : Replacement of the THF ring with a dihydrobenzofuran system.

Aromatic vs. Heterocyclic Substituents

(a) (1S)-1-(3-Fluoro-4-Methoxyphenyl)ethan-1-amine

  • Molecular Formula: C₉H₁₂FNO
  • Molecular Weight : 169.20 g/mol
  • Key Difference : Substitution with a fluorinated methoxyphenyl group instead of THF.
  • Impact : The aromatic system enhances rigidity and may confer fluorescence properties, while the fluorine atom improves metabolic stability .

(b) (1S)-1-(4-Methyl-4H-1,2,4-Triazol-3-YL)ethan-1-amine

  • Molecular Formula : C₅H₁₀N₄
  • Molecular Weight : 126.16 g/mol
  • Key Difference : Triazole ring substitution.
  • Impact : The triazole group introduces hydrogen-bonding capacity and is often used in click chemistry for bioconjugation .

Hydrochloride Salts and Solubility

Compound Molecular Weight (g/mol) Solubility Characteristics
(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine·HCl 151.63 High water solubility due to ionic form
1-(5-Bromo-2,3-Dihydro-1-Benzofuran-7-YL)ethanol 225.64 Moderate solubility; influenced by bromine's hydrophobicity

Key Research Findings

Chiral Specificity : The (1S)-configuration in the parent compound is critical for enantioselective interactions, as seen in its use as a ligand in asymmetric hydrogenation .

Stability : Trifluoro-substituted derivatives exhibit improved thermal stability, making them suitable for high-temperature reactions .

Biological Activity

(1S)-1-(Tetrahydrofuran-3-YL)ethan-1-amine is an organic compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring and an ethyl amine group, contributing to its solubility and interaction capabilities within biological systems. The molecular formula is C7H15NC_7H_{15}N with a molecular weight of approximately 115.17 g/mol. The presence of the tetrahydrofuran moiety enhances its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier, making it a candidate for neurological applications .

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Computational models predict that it could modulate the activity of these targets, leading to potential therapeutic effects in treating neurological disorders .

Initial studies suggest that this compound may exhibit:

  • Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to penetrate the blood-brain barrier.
  • Antidepressant Properties : Similarities with known antidepressants indicate possible mood-enhancing effects.

Binding Affinities

Interaction studies have employed high-throughput screening methods to evaluate the binding affinities of this compound with various receptors. These studies are crucial for understanding the compound's pharmacological profile and therapeutic potential.

Target ReceptorBinding Affinity (nM)Effect
TAAR1240Agonist
β2-Adrenergic189Antagonist

Synthesis Methods

Several synthetic routes have been proposed for producing this compound, focusing on optimizing yield and purity. The following general method has been frequently cited:

  • Starting Materials : Tetrahydrofuran derivatives and ethyl amine.
  • Reagents : Catalysts such as lithium bis(trimethylsilyl)amide (LiHMDS).
  • Conditions : Reactions typically occur under controlled temperatures with inert atmospheres to prevent oxidation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-MethylaminoethanolEthanolamine derivativeAntidepressant properties
3-Hydroxy-N,N-dimethylbenzamideBenzamide derivativeAnalgesic effects
4-Amino-N,N-diethylbenzamideBenzamide derivativeAnticancer activity
(R)-2-(Tetrahydrofuran-3-YL)ethyl amineSimilar structureDifferent reactivity and applications

The distinct stereochemistry combined with the tetrahydrofuran structure may enhance solubility and bioavailability compared to these related compounds, potentially leading to unique pharmacological profiles .

Case Studies and Experimental Findings

Recent experimental studies have focused on the pharmacodynamics of this compound. For instance:

  • A study demonstrated its efficacy in modulating neurotransmitter levels in rodent models, suggesting potential antidepressant effects.
  • Another investigation highlighted its neuroprotective properties in cellular models exposed to oxidative stress.

These findings underscore the compound's potential as a therapeutic agent in treating various neurological conditions.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(1S)-1-(oxolan-3-yl)ethanamine

InChI

InChI=1S/C6H13NO/c1-5(7)6-2-3-8-4-6/h5-6H,2-4,7H2,1H3/t5-,6?/m0/s1

InChI Key

JCIAQQOICXUMNX-ZBHICJROSA-N

Isomeric SMILES

C[C@@H](C1CCOC1)N

Canonical SMILES

CC(C1CCOC1)N

Origin of Product

United States

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